molecular formula C6H13NO B3052343 ((1R,2R)-2-Aminocyclopentyl)methanol CAS No. 40482-06-2

((1R,2R)-2-Aminocyclopentyl)methanol

Cat. No. B3052343
CAS RN: 40482-06-2
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-NTSWFWBYSA-N
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Description

The compound ((1R,2R)-2-Aminocyclopentyl)methanol is a derivative of cyclohexylmethanol. It contains an amino group and a hydroxyl group attached to a cyclohexane ring . The compound is also known as [ (1R,2R)-2-aminocyclohexyl]methanol hydrochloride .


Chemical Reactions Analysis

The compound ((1R,2R)-2-Aminocyclopentyl)methanol would be expected to undergo reactions typical of alcohols and amines. For instance, it could react with acids to form esters or amides, respectively . It could also undergo elimination reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of ((1R,2R)-2-Aminocyclopentyl)methanol would be influenced by its functional groups. As an alcohol and an amine, it would be expected to form hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Hydrogen Production from Methanol

Methanol, as a liquid hydrogen carrier, presents an efficient pathway for high-purity hydrogen production, crucial for a sustainable hydrogen-methanol economy. Various methods, including methanol steam reforming and partial oxidation, have been explored. Copper-based catalysts are highlighted for their high activity and selectivity towards CO2, with advancements in catalyst development and reactor technology enhancing performance and stability. Novel reactor structures, such as porous copper fiber sintered-felt and monolith structures, along with membrane reactors, have shown promise in improving hydrogen production efficiency (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).

Methanol in Liquid-Phase Synthesis

Methanol's role as a basic chemical and potential fuel has led to significant research on its synthesis and use in power generation. Its application in integrated gasification combined cycle power stations as a peaking fuel highlights its versatility and potential for clean combustion and as a transportation fuel or fuel additive (A. Cybulski, 1994).

Methanol as a Chemical Marker

The use of methanol as a chemical marker in assessing the condition of solid insulation in power transformers showcases its utility in monitoring cellulosic insulation degradation. Methanol's stability under various conditions and its role in evaluating the average degree of polymerization in transformer cellulose winding highlight its importance in the maintenance and assessment of power infrastructure (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).

Methanol in Fuel Cell Technology

The exploration of methanol as a fuel for direct methanol fuel cells (DMFCs) and its challenges, such as methanol crossover, highlights ongoing research to make DMFCs a viable alternative to internal combustion engines. Efforts to develop more methanol-impermeable polymer electrolytes are critical in overcoming current limitations and advancing fuel cell technology (A. Heinzel & V. M. Barragán, 1999).

Methanol in Spark Ignition Engines

Research on methanol's use as an alternative fuel for spark ignition engines has analyzed its properties and the required engine modifications for its utilization. Methanol engines are noted for cleaner and more efficient burning, albeit with higher emissions of aldehydes, necessitating further research for optimization and widespread use (A. Kowalewicz, 1993).

Mechanism of Action

The mechanism of action of ((1R,2R)-2-Aminocyclopentyl)methanol would depend on its use. As a chemical intermediate, its mechanism of action would be determined by the specific reactions it undergoes .

Safety and Hazards

Based on similar compounds, ((1R,2R)-2-Aminocyclopentyl)methanol could potentially cause skin and eye irritation. It may also be harmful if inhaled or swallowed . Proper safety measures should be taken when handling this compound.

Future Directions

The future directions for ((1R,2R)-2-Aminocyclopentyl)methanol would likely involve its use as a chemical intermediate in the synthesis of other compounds. Its unique structure could make it useful in the development of new pharmaceuticals or materials .

properties

IUPAC Name

[(1R,2R)-2-aminocyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVVCGMJYMWML-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542709
Record name [(1R,2R)-2-Aminocyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40482-06-2
Record name rel-(1R,2R)-2-Aminocyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40482-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R,2R)-2-Aminocyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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